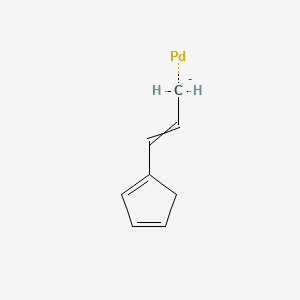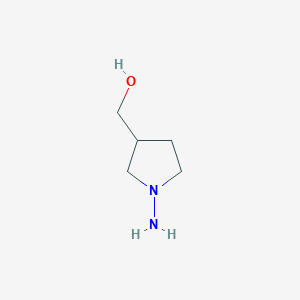
(1-Aminopyrrolidin-3-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Aminopyrrolidin-3-yl)methanol: is a chemical compound with the molecular formula C5H12N2O. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, attached to a methanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of (1-Aminopyrrolidin-3-yl)methanol typically involves the cyclization of appropriate precursors. One common method is the reaction of a nitrone with a dipolarophile, such as an olefin, in a 1,3-dipolar cycloaddition reaction. This method is known for its regio- and stereoselectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of environmentally friendly solvents and catalysts can improve the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: (1-Aminopyrrolidin-3-yl)methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry: (1-Aminopyrrolidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical spaces and the development of novel compounds .
Biology and Medicine: In medicinal chemistry, this compound serves as a scaffold for designing biologically active molecules.
Industry: The compound’s versatility makes it valuable in industrial applications, such as the synthesis of fine chemicals and specialty materials. Its use in catalysis and material science is also being explored .
Mechanism of Action
The mechanism of action of (1-Aminopyrrolidin-3-yl)methanol involves its interaction with specific molecular targets. For instance, it may bind to certain enzymes or receptors, modulating their activity. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding affinity and selectivity, influencing its biological effects .
Comparison with Similar Compounds
Pyrrolidine: A simple five-membered nitrogen-containing heterocycle.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Pyrrolidinone: A lactam derivative of pyrrolidine.
Uniqueness: (1-Aminopyrrolidin-3-yl)methanol stands out due to the presence of both an amino group and a hydroxyl group, which provide unique reactivity and potential for diverse chemical modifications. This dual functionality makes it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
(1-aminopyrrolidin-3-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O/c6-7-2-1-5(3-7)4-8/h5,8H,1-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OETQKHCWXCQUJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1CO)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20597129 |
Source


|
| Record name | (1-Aminopyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
856599-34-3 |
Source


|
| Record name | (1-Aminopyrrolidin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20597129 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(1-Hydroxy-2-methylpropylidene)-6-methyl-11-propan-2-yl-2-oxatricyclo[7.3.1.05,13]trideca-1(13),4,6,8,10-pentaen-12-one](/img/structure/B12437575.png)



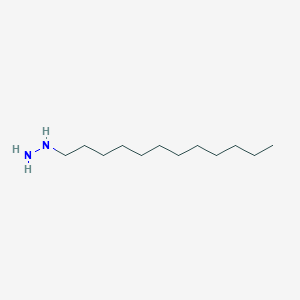
![(1S,2R,4aR,6aS,6aR,6bS,8aS,10R,12aS,14bR)-10-[(2R,3S,4R,5S)-4,5-dihydroxy-3-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12437591.png)
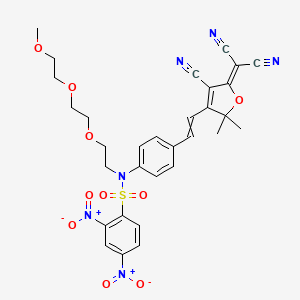
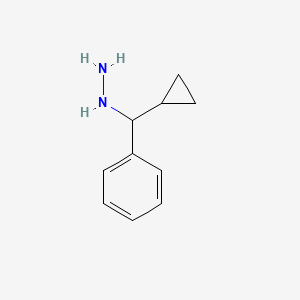
![(2E)-3-[2,4-Bis(trifluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B12437628.png)

